1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is also known by its CAS number 1855907-30-0 . This compound is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The compound has a molecular weight of 189.68 . The SMILES string representation of the compound isCC1=NN(C=C1N)CC(C)C.Cl
. Physical And Chemical Properties Analysis
1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a solid compound . It has a molecular weight of 189.68 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications
- Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. Research has demonstrated that some hydrazine-coupled pyrazole derivatives, including compound 13, exhibit potent antileishmanial activity . Compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts effectively with the Lm-PTR1 enzyme, a potential drug target for leishmaniasis treatment.
Antileishmanial Activity
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-6(2)4-11-5-8(9)7(3)10-11;/h5-6H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMFHNICWGRYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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